molecular formula C10H18O6 B155694 Diisopropyl d-tartrate CAS No. 62961-64-2

Diisopropyl d-tartrate

Cat. No. B155694
CAS RN: 62961-64-2
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-YUMQZZPRSA-N
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Description

Diisopropyl d-tartrate is a chiral compound that has been utilized as a chiral auxiliary in various asymmetric syntheses. It contains two chiral centers which can be incorporated into target molecules, providing a way to control the stereochemistry of the resulting compounds. This compound plays a crucial role in the stereoselective construction of complex molecules, as demonstrated in the total syntheses of natural products such as secosyrins and syributins .

Synthesis Analysis

The synthesis of this compound involves its incorporation into target molecules with precise control over the stereochemistry. In the total syntheses of (+)-secosyrins 1 and 2, as well as (+)-syributins 1 and 2, this compound's chiral centers were successfully integrated into the spiro skeleton of these compounds using an alkyne-cobalt complex strategy. This approach not only established the relative and absolute stereochemistry of the natural products but also highlighted the versatility of this compound as a chiral building block .

Molecular Structure Analysis

The molecular structure of this compound, with its two chiral centers, allows for its application in asymmetric synthesis. The stereochemistry of these centers is crucial for the compound's ability to induce chirality in other molecules during chemical reactions. The precise arrangement of atoms within this compound is what enables it to be used as a chiral auxiliary, influencing the outcome of stereoselective reactions .

Chemical Reactions Analysis

This compound has been employed in various chemical reactions to achieve high enantioselectivity. For instance, it was used as a chiral auxiliary in the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to an achiral allyl alcohol, resulting in the formation of (R)-2-isoxazolines with high enantioselectivity . Additionally, it facilitated the asymmetric nucleophilic addition of a Reformatsky-type reagent to imines, leading to the production of β-amino acid ester derivatives with excellent enantioselectivities . These examples demonstrate the compound's effectiveness in asymmetric synthesis, providing a reliable method for constructing chiral molecules.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, its role in synthesis suggests that it is a stable and reactive compound under the conditions used for these reactions. Its ability to act as a chiral auxiliary implies that it has specific functional groups that can interact with various reagents and catalysts to facilitate the formation of chiral products. The physical properties such as solubility, melting point, and boiling point would be typical of small organic molecules, but these would need to be determined experimentally or sourced from additional literature not provided here.

Scientific Research Applications

Asymmetric 1,3-Dipolar Cycloaddition

Diisopropyl d-tartrate has been utilized in asymmetric 1,3-dipolar cycloadditions. For instance, it was used as a chiral auxiliary in the asymmetric cycloaddition of azomethine imines to homoallylic alcohols, producing optically active trans-pyrazolidines with excellent regio-, diastereo-, and enantioselectivities (Tanaka et al., 2010). Similarly, it aided in the synthesis of 2-isoxazolines via asymmetric cycloaddition of a nitrile oxide to an achiral allyl alcohol, achieving high enantioselectivity (UkajiYutaka et al., 1993).

Stereocontrolled Total Synthesis

This compound played a crucial role in the highly stereocontrolled total synthesis of (+)-bengamide E, transforming efficiently into other complex structures (Mukai et al., 1995).

Spectroscopic Investigations

The compound was a subject of spectroscopic investigations to understand its structures in different solvents. Studies involving vibrational absorption, vibrational circular dichroism, and optical rotatory dispersion highlighted the solvent-dependent properties of diisopropyl tartrate (Zhang & Polavarapu, 2007).

Quantum Chemical Studies

Quantum chemical methods have been employed to study the modified asymmetric allylation of benzaldehyde controlled by diisopropyl D-(-)-tartrate auxiliary, predicting product configurations in line with experimental results (Wan-suo Chen & Zhi-rong Chen, 2005).

Catalytic Enantioselective Epoxidation

The compound was used in catalytic enantioselective epoxidation of homoallylic alcohols, demonstrating different enantiofacial preferences based on Zr/ligand ratios (Okachi et al., 2003).

Asymmetric Addition to Imines

It also facilitated the asymmetric nucleophilic addition of Reformatsky-type reagent to imines, leading to the formation of β-amino acid ester derivatives with excellent enantioselectivities (Ukaji et al., 2001).

Mechanism of Action

Diisopropyl d-tartrate, also known as (2S,3S)-Diisopropyl 2,3-dihydroxysuccinate, is a diester of tartaric acid . It is commonly used in asymmetric synthesis as a catalyst and as a chiral building block for pharmaceuticals and agrochemicals .

Target of Action

The primary target of this compound is the process of asymmetric synthesis . It serves as a chiral ligand to titanium after reaction with titanium isopropoxide . This interaction allows for the creation of chiral molecules, which are essential in the development of pharmaceuticals and agrochemicals .

Mode of Action

This compound interacts with its targets by serving as a chiral ligand . A ligand is a molecule that binds to another (usually larger) molecule. In this case, this compound binds to titanium isopropoxide, facilitating the process of asymmetric synthesis .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Sharpless epoxidation . This process involves the conversion of a pair of enantiomers (molecules that are mirror images of each other) into a pair of epoxides . The Sharpless epoxidation is a key step in the synthesis of many pharmaceuticals and agrochemicals .

Pharmacokinetics

It is known that the compound has a density of 1119 g/mL at 20 °C This property may influence its distribution within the body and its bioavailability

Result of Action

The result of this compound’s action is the production of chiral molecules through asymmetric synthesis . These chiral molecules are crucial in the development of many pharmaceuticals and agrochemicals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, its density is measured at a specific temperature (20 °C) . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability.

Future Directions

As a chiral intermediate for pharmaceuticals and agrochemicals, DIPT has significant potential for future applications . Its use in asymmetric synthesis as a catalyst continues to be a critical area of research .

properties

IUPAC Name

dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCWEDRGPSHQH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62961-64-2
Record name Diisopropyl (-)-tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62961-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisopropyl [S-(R*,R*)]-tartrate
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Record name Diisopropyl D-tartrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does diisopropyl D-tartrate contribute to stereoselective synthesis, as exemplified by the synthesis of crassalactone A?

A1: this compound acts as a chiral auxiliary, a temporary unit attached to a molecule to guide a reaction towards a specific stereoisomer. In the case of crassalactone A, a natural cytotoxic styryl lactone, this compound was used as the starting material. The synthesis strategically employs the stereoselective additions of a Grignard reagent and nitromethane (MeNO2) to two distinct chiral aldehyde intermediates derived from this compound. These additions are crucial for controlling the stereochemistry of the final product. []

Q2: Can you provide an example of this compound's role in achieving high stereoselectivity during a reaction?

A2: In the total synthesis of (+)-bengamide E, a natural product with potential anticancer activity, this compound was crucial for the synthesis of a key chiral aldehyde intermediate. This aldehyde underwent a highly stereoselective aldol reaction with an O,S-acetal in the presence of tin(IV) chloride. The this compound derivative ensured that only one stereoisomer of the aldol product was formed, highlighting its effectiveness in controlling stereochemistry. []

Q3: How is computational chemistry used to study the effects of this compound in asymmetric synthesis?

A3: Computational chemistry methods, such as density functional theory (DFT) calculations, allow researchers to study the mechanisms and predict the outcomes of reactions involving this compound. For instance, in the asymmetric allylation of benzaldehyde, DFT calculations were used to investigate the reaction pathway and identify the transition state structures involved. The calculations revealed that the presence of this compound as a chiral auxiliary leads to the preferential formation of the (R)-secondary alcohol product through a six-membered ring chair-like transition state. These theoretical predictions matched the experimental findings, demonstrating the utility of computational chemistry in understanding the role of this compound in asymmetric synthesis. [, ]

Q4: Besides its use in total synthesis, are there other applications of this compound?

A4: this compound serves as a crucial starting material for synthesizing other valuable compounds. For example, it is used in the preparation of a 3-substituted furanoside compound, which exhibits antiviral activity. This synthesis involves several steps, including reacting this compound with propargyl alcohol, followed by reduction and epoxidation reactions. This demonstrates the versatility of this compound as a building block for generating diverse molecules with potential biological activities. []

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